An In-depth Technical Guide to 2-Methoxybenzene-1,3-diamine (CAS 32114-60-6)
An In-depth Technical Guide to 2-Methoxybenzene-1,3-diamine (CAS 32114-60-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methoxybenzene-1,3-diamine (also known as 2,6-diaminoanisole), a substituted phenylenediamine with significant potential as a versatile building block in organic synthesis. While not as extensively documented as some of its isomers, this guide synthesizes available data on its chemical and physical properties, outlines a probable synthetic pathway, and explores its potential applications, particularly in the realm of medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique reactivity of this bifunctional aromatic amine.
Introduction: The Strategic Value of Substituted Phenylenediamines
Phenylenediamines are a cornerstone of modern organic synthesis, serving as indispensable precursors for a vast array of heterocyclic compounds. Their utility stems from the presence of two nucleophilic amino groups on an aromatic scaffold, enabling facile construction of fused ring systems that are prevalent in pharmaceuticals, dyes, and advanced materials. The strategic placement of substituents on the benzene ring, such as the methoxy group in 2-methoxybenzene-1,3-diamine, provides a powerful tool for modulating the electronic properties, reactivity, and ultimately, the biological activity of the resulting molecules. The ortho and meta relationship of the amino groups, influenced by the adjacent methoxy substituent, presents unique opportunities for regioselective transformations and the synthesis of novel chemical entities.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of 2-methoxybenzene-1,3-diamine.
| Property | Value | Source |
| CAS Number | 32114-60-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [2] |
| IUPAC Name | 2-methoxybenzene-1,3-diamine | [3] |
| Synonyms | 2,6-diaminoanisole, 2-methoxy-1,3-benzenediamine | [1] |
| Physical Form | Solid, semi-solid, or liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |
Safety and Handling
2-Methoxybenzene-1,3-diamine is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.
Hazard Statements: [1]
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H301: Toxic if swallowed
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H311: Toxic in contact with skin
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H331: Toxic if inhaled
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
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Nitration: The nitration of a suitable anisole derivative to introduce two nitro groups at the 1 and 3 positions relative to the methoxy group.
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Reduction: The subsequent reduction of the dinitro compound to the corresponding diamine.
Caption: Proposed synthetic pathway to 2-methoxybenzene-1,3-diamine.
Experimental Protocol: Catalytic Hydrogenation (General Procedure)
This protocol is based on general methods for the reduction of dinitroarenes and would require optimization for the specific substrate.[4][5][6]
Materials:
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2-Methoxy-1,3-dinitrobenzene
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Palladium on carbon (10% Pd/C) or another suitable hydrogenation catalyst (e.g., Raney Nickel, Platinum oxide)
-
Ethanol or another suitable solvent
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Hydrogen gas
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Inert gas (Nitrogen or Argon)
Equipment:
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Hydrogenation apparatus (e.g., Parr hydrogenator)
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Reaction vessel
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Filtration apparatus
Step-by-Step Methodology:
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Preparation: In a suitable reaction vessel, dissolve 2-methoxy-1,3-dinitrobenzene in a suitable solvent such as ethanol.
-
Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
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Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the reaction mixture under the inert atmosphere.
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Hydrogenation: Seal the hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and begin vigorous stirring. The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate.
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Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-methoxybenzene-1,3-diamine.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the desired purity.
Causality Behind Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a widely used and efficient catalyst for the reduction of nitro groups due to its high activity and selectivity.
-
Solvent Selection: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the risk of explosion when handling hydrogen gas and to avoid side reactions.
Spectral Characterization (Predicted)
Due to the limited availability of experimental spectral data in the public domain, the following sections provide predicted spectral information based on established principles of spectroscopy and computational models. This data serves as a valuable reference for the identification and characterization of 2-methoxybenzene-1,3-diamine.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5-7.0 | Multiplet | 3H | Ar-H | The aromatic protons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating effects of the amino and methoxy groups. |
| ~4.5-5.5 | Broad Singlet | 4H | -NH ₂ | The amine protons are expected to be broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary depending on the solvent and concentration. |
| ~3.8 | Singlet | 3H | -OCH ₃ | The methoxy protons will appear as a sharp singlet in the typical range for methoxy groups on an aromatic ring.[7] |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-160 | C -OCH₃ | The carbon atom attached to the oxygen of the methoxy group will be significantly deshielded. |
| ~135-145 | C -NH₂ | The carbon atoms attached to the amino groups will also be deshielded. |
| ~100-120 | Ar-C H | The aromatic CH carbons will appear in the upfield region of the aromatic range due to the electron-donating nature of the substituents. |
| ~55-60 | -OC H₃ | The carbon of the methoxy group will appear in the typical range for such functionalities.[7] |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amine and ether functional groups, as well as the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine |
| 1600-1650 | N-H Bend | Primary Amine |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-N Stretch | Aromatic Amine |
| 1000-1100 | C-O Stretch | Aryl Ether |
Mass Spectrometry (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.[8]
-
Key Fragmentation Patterns:
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Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 123.
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Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 107.
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Cleavage of the C-N bond, leading to fragments characteristic of aromatic amines.
-
Reactivity and Applications in Drug Development
The synthetic utility of 2-methoxybenzene-1,3-diamine lies in the reactivity of its two primary amino groups, which can participate in a variety of chemical transformations to construct more complex molecular architectures.
Key Reactions and Synthetic Potential
The vicinal-like arrangement of the amino groups, influenced by the methoxy substituent, makes it an ideal precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Caption: Potential synthetic applications of 2-methoxybenzene-1,3-diamine.
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Benzimidazole Synthesis: Condensation with carboxylic acids or aldehydes is a classical and efficient method for the synthesis of substituted benzimidazoles. These scaffolds are found in a wide range of biologically active compounds, including proton pump inhibitors, anthelmintics, and anticancer agents.
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Quinoxaline and Phenazine Formation: Reaction with α-dicarbonyl compounds can lead to the formation of quinoxalines, while oxidative condensation reactions can yield phenazine derivatives. Both of these heterocyclic systems are of interest in drug discovery due to their diverse pharmacological activities.
Potential in Drug Discovery
While there are no specific drugs in the market that are directly synthesized from 2-methoxybenzene-1,3-diamine, its potential as a building block in drug discovery programs is significant. The ability to readily generate libraries of substituted heterocyclic compounds makes it a valuable starting material for lead discovery and optimization. The methoxy group can serve as a handle for further functionalization or can influence the pharmacokinetic properties of the final molecule.
Researchers in drug development can utilize 2-methoxybenzene-1,3-diamine to:
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Synthesize novel heterocyclic libraries for high-throughput screening.
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Explore structure-activity relationships (SAR) by modifying the substituents on the heterocyclic core.
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Develop new chemical probes to investigate biological pathways.
Conclusion
2-Methoxybenzene-1,3-diamine is a bifunctional aromatic amine with considerable potential as a building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Although detailed experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its known properties, a plausible and actionable synthetic route, predicted spectral data for its characterization, and an exploration of its potential applications. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of versatile building blocks like 2-methoxybenzene-1,3-diamine will be instrumental in the development of the next generation of therapeutics.
References
Sources
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